molecular formula C10H9N5O3 B11714050 2-[2-(1-Cyano-2-hydrazino-2-oxoethylidene)hydrazino]benzoic acid

2-[2-(1-Cyano-2-hydrazino-2-oxoethylidene)hydrazino]benzoic acid

Cat. No.: B11714050
M. Wt: 247.21 g/mol
InChI Key: FXTXPVZJHGXILF-UHFFFAOYSA-N
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Description

2-({[cyano(hydrazinecarbonyl)methylidene]amino}amino)benzoic acid is a complex organic compound that features a cyano group, a hydrazinecarbonyl group, and a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({[cyano(hydrazinecarbonyl)methylidene]amino}amino)benzoic acid typically involves the reaction of cyanoacetic acid hydrazide with 2-formylbenzoic acid under specific conditions. The reaction is usually carried out in an organic solvent such as ethanol, with the addition of a catalytic amount of acid or base to facilitate the condensation reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-({[cyano(hydrazinecarbonyl)methylidene]amino}amino)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the cyano group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.

Major Products

    Oxidation: Oxidized derivatives of the benzoic acid moiety.

    Reduction: Amino derivatives of the original compound.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-({[cyano(hydrazinecarbonyl)methylidene]amino}amino)benzoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological targets.

    Industry: May be used in the development of new materials or as a precursor for other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-({[cyano(hydrazinecarbonyl)methylidene]amino}amino)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano and hydrazinecarbonyl groups are particularly reactive and can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function or altering their activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-cyano-N′-(2-chlorobenzylidene)acetohydrazide
  • 2-cyano-N′-(4-dimethylaminobenzylidene)acetohydrazide

Uniqueness

2-({[cyano(hydrazinecarbonyl)methylidene]amino}amino)benzoic acid is unique due to its combination of functional groups, which confer distinct reactivity and potential for diverse applications. The presence of both cyano and hydrazinecarbonyl groups allows for a wide range of chemical transformations and interactions with biological targets, setting it apart from other similar compounds.

Properties

Molecular Formula

C10H9N5O3

Molecular Weight

247.21 g/mol

IUPAC Name

2-[2-(1-cyano-2-hydrazinyl-2-oxoethylidene)hydrazinyl]benzoic acid

InChI

InChI=1S/C10H9N5O3/c11-5-8(9(16)13-12)15-14-7-4-2-1-3-6(7)10(17)18/h1-4,14H,12H2,(H,13,16)(H,17,18)

InChI Key

FXTXPVZJHGXILF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)NN=C(C#N)C(=O)NN

Origin of Product

United States

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